REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[OH:10])=[CH2:2].C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CC(C)=O>[CH:1]([C:3]1[CH:8]=[C:7]([F:9])[CH:6]=[CH:5][C:4]=1[O:10][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[CH2:2] |f:1.2.3|
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Name
|
|
Quantity
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1.03 g
|
Type
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reactant
|
Smiles
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C(=C)C1=C(C=CC(=C1)F)O
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Name
|
|
Quantity
|
3.12 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
35 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
|
Name
|
|
Quantity
|
1.78 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
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Type
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CUSTOM
|
Details
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stirred
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo, ethyl acetate (100 mL)
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Type
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ADDITION
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Details
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was added
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Type
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WASH
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Details
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the mixture was washed with water (2×50 mL) and saturated aqueous sodium chloride solution (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (Gradient: 0% to 15% ethyl acetate in heptane)
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Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=C(C=CC(=C1)F)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |